molecular formula C20H16 B135107 2,3-Dimethylbenz[a]anthracene CAS No. 1348514-35-1

2,3-Dimethylbenz[a]anthracene

Cat. No.: B135107
CAS No.: 1348514-35-1
M. Wt: 256.3 g/mol
InChI Key: WXLZYSRLOMZSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of benzo[a]anthracene, characterized by the presence of two methyl groups at the 2 and 3 positions of the anthracene ring system. This compound is known for its significant role in scientific research, particularly in the study of carcinogenesis and toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylbenz[a]anthracene typically involves the alkylation of benzo[a]anthracene. One common method is the Friedel-Crafts alkylation, where benzo[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation uses halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Produces quinones and other oxygenated polycyclic aromatic hydrocarbons.

    Reduction: Yields dihydro derivatives.

    Substitution: Results in nitro or halogenated derivatives, depending on the substituent introduced.

Scientific Research Applications

2,3-Dimethylbenz[a]anthracene is extensively used in scientific research, particularly in the fields of:

    Chemistry: Studying the reactivity and properties of polycyclic aromatic hydrocarbons.

    Biology: Investigating the biological effects of polycyclic aromatic hydrocarbons on living organisms.

    Medicine: Used as a model compound in cancer research to study the mechanisms of carcinogenesis and to develop potential therapeutic agents.

    Industry: Employed in the synthesis of advanced materials and as a reference compound in environmental monitoring.

Mechanism of Action

The mechanism by which 2,3-Dimethylbenz[a]anthracene exerts its effects involves its metabolic activation to reactive intermediates. These intermediates can form DNA adducts, leading to mutations and initiating carcinogenesis. The compound primarily targets the cytochrome P450 enzyme system, which catalyzes its metabolic activation. The resulting reactive species can interact with cellular macromolecules, causing oxidative stress and DNA damage.

Comparison with Similar Compounds

2,3-Dimethylbenz[a]anthracene is compared with other similar compounds such as:

    7,12-Dimethylbenzo[a]anthracene: Another methylated derivative of benzo[a]anthracene, known for its potent carcinogenic properties.

    Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with significant carcinogenic potential.

    Dibenz[a,h]anthracene: A structurally related compound with similar biological effects.

The uniqueness of this compound lies in its specific methylation pattern, which influences its reactivity and biological activity. This compound serves as a valuable tool in understanding the structure-activity relationships of polycyclic aromatic hydrocarbons.

Properties

IUPAC Name

2,3-dimethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-9-17-7-8-18-11-15-5-3-4-6-16(15)12-20(18)19(17)10-14(13)2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLZYSRLOMZSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.